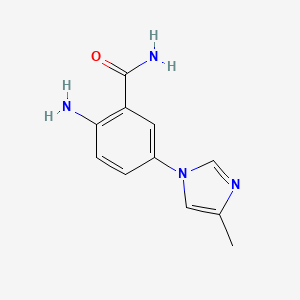

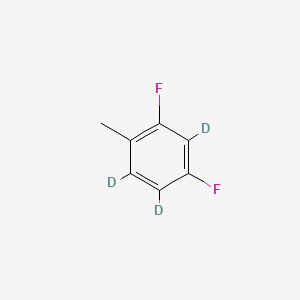

2,4-Difluorotoluene-3,5,6-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-Difluorotoluene-3,5,6-d3” is a chemical compound with the IUPAC name “1,2,4-trideuterio-3,5-difluoro-6-methylbenzene”. It has a molecular formula of C7H6F2 and a molecular weight of 131.14. This compound was synthesized as a nucleotide analog and was incorporated into DNA, undergoing replication by DNA polymerase enzymes .

Aplicaciones Científicas De Investigación

Kinetics of dNMPs Insertion Opposite a Difluorotoluene Nucleotide Residue : A study by Xia et al. (2012) revealed that 2,4-difluorotoluene can serve as hydrogen bond acceptors, forming bonds directly with dTTP and dGTP or indirectly with dATP and dCTP via ordered water molecules. This finding challenges the view of 2,4-difluorotoluene as a nonpolar analogue of thymine, incapable of forming hydrogen bonds (Xia, Eom, Konigsberg, & Wang, 2012).

Valence and Rydberg Excitations Studies : Barbosa et al. (2016) conducted high-resolution vacuum ultraviolet photoabsorption measurements on isolated 2,4- and 2,6-difluorotoluene. Their findings provide insights into the valence transitions and Rydberg transitions of these molecules, contributing to our understanding of their electronic state spectroscopies (Barbosa, da Silva, Rebelo, Hoffmann, Bettega, & Limão-Vieira, 2016).

Hydrogen Bond Analysis in DNA Replication Mimic : Guerra and Bickelhaupt (2003) explored the hydrogen bond strengths in the complex of adenine with 2,4-difluorotoluene, providing insights into the nature of these interactions and their role in DNA replication fidelity (Guerra & Bickelhaupt, 2003).

Microwave Spectrum and Barrier to Internal Rotation : Maiti, Jaman, and Nandi (1996) investigated the microwave rotational spectra of 2,4-difluorotoluene, contributing to the understanding of its molecular structure and dynamics (Maiti, Jaman, & Nandi, 1996).

Study of Fluorinated Benzenes in Nucleic Acids : Kumar and Rozners (2021) evaluated fluorinated benzenes, including 2,4-difluorotoluene, in nucleic acids. Their research highlighted the role of fluorine in non-canonical base pairing and provided insights into triple helical recognition of RNA (Kumar & Rozners, 2021).

Rotational Spectroscopy and Molecular Structure Studies : Nair, Herbers, and Grabow (2019) investigated the rotational spectrum of 2,4-difluorotoluene, providing data on its molecular structure and internal rotation barriers (Nair, Herbers, & Grabow, 2019).

Safety And Hazards

Propiedades

IUPAC Name |

1,2,4-trideuterio-3,5-difluoro-6-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXDAIBTYWGBSL-NRUYWUNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)F)[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluorotoluene-3,5,6-d3 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)